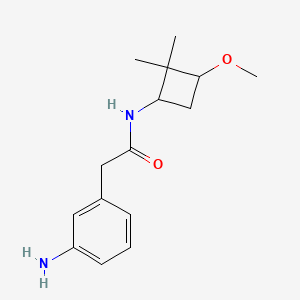
2-(3-aminophenyl)-N-(3-methoxy-2,2-dimethylcyclobutyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-aminophenyl)-N-(3-methoxy-2,2-dimethylcyclobutyl)acetamide, commonly known as DMXAA, is a small molecule that has shown promising anti-tumor activity in pre-clinical studies. DMXAA was first identified as a potential anti-cancer agent in the 1990s and has since undergone extensive research to determine its mechanism of action and potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of DMXAA is not fully understood, but it is thought to involve the activation of the STING (stimulator of interferon genes) pathway. This pathway is involved in the detection of viral and bacterial DNA and triggers the production of cytokines that activate the immune system. DMXAA is thought to mimic the presence of viral or bacterial DNA, leading to the activation of the STING pathway and subsequent cytokine production.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects in pre-clinical studies. These include the induction of cytokine production, inhibition of angiogenesis, and induction of tumor cell death. DMXAA has also been shown to have anti-inflammatory effects, which may contribute to its anti-tumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
DMXAA has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized, and its mechanism of action is well-understood. However, DMXAA has some limitations, including its poor solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several potential future directions for research on DMXAA. These include the development of more effective synthesis methods, the identification of biomarkers that can predict response to DMXAA treatment, and the investigation of combination therapies that may enhance its anti-tumor activity. Additionally, there is ongoing research into the use of DMXAA in combination with immunotherapy, which may have synergistic effects in the treatment of cancer.
Synthesemethoden
DMXAA can be synthesized through a multi-step process involving the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with 3-methoxy-2,2-dimethylcyclobutanone followed by the addition of an amine group to form the final product.
Wissenschaftliche Forschungsanwendungen
DMXAA has been extensively studied for its potential anti-tumor activity. Pre-clinical studies have shown that DMXAA can induce tumor cell death through the activation of the immune system, specifically by stimulating the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). DMXAA has also been shown to inhibit the growth of blood vessels that supply tumors with nutrients, a process known as angiogenesis.
Eigenschaften
IUPAC Name |
2-(3-aminophenyl)-N-(3-methoxy-2,2-dimethylcyclobutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2)12(9-13(15)19-3)17-14(18)8-10-5-4-6-11(16)7-10/h4-7,12-13H,8-9,16H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAGHWKHQVUBSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1OC)NC(=O)CC2=CC(=CC=C2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminophenyl)-N-(3-methoxy-2,2-dimethylcyclobutyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(2-Hydroxy-3-methylbutyl)amino]pyridazine-3-carboxylic acid](/img/structure/B6633127.png)
![1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one](/img/structure/B6633131.png)
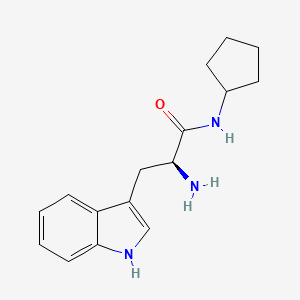
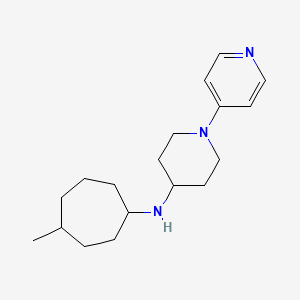
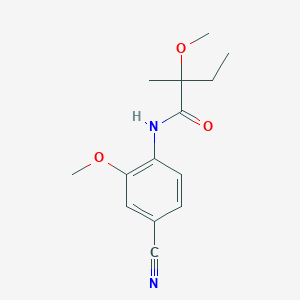
![2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid](/img/structure/B6633151.png)

![5-[(2-Methyloxan-4-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B6633181.png)
![3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid](/img/structure/B6633184.png)
![4-[[1-(2-methoxyethyl)cyclopropyl]methylsulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B6633187.png)
![(2R)-N-[[1-(2-methoxyethyl)cyclopropyl]methyl]piperidine-2-carboxamide](/img/structure/B6633190.png)
![2-Methyl-6-[1-(oxan-4-yl)ethylcarbamoyl]pyridine-3-carboxylic acid](/img/structure/B6633196.png)
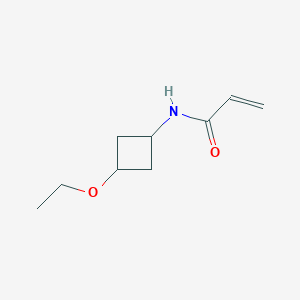
![N-(3-ethoxycyclobutyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B6633208.png)